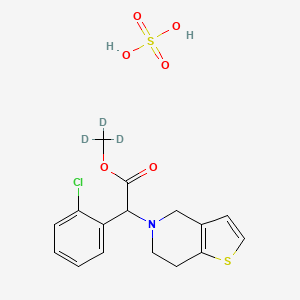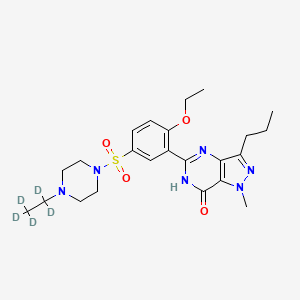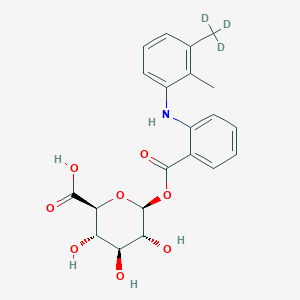
Mefenamic-d3 Acyl-Beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mefenamic-d3 Acyl-Beta-D-glucuronide is a stable isotope-labeled compound used primarily in research. It is a derivative of Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID). The compound is often utilized in pharmacokinetic studies to understand the metabolism and excretion of Mefenamic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mefenamic-d3 Acyl-Beta-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically includes the reaction of Mefenamic acid with a glucuronic acid derivative under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Mefenamic-d3 Acyl-Beta-D-glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized glucuronides, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mefenamic-d3 Acyl-Beta-D-glucuronide is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mefenamic acid metabolites.
Biology: Employed in studies to understand the metabolic pathways and excretion of Mefenamic acid.
Medicine: Utilized in pharmacokinetic studies to determine the bioavailability and half-life of Mefenamic acid.
Industry: Used in the development of new drugs and formulations involving Mefenamic acid
Wirkmechanismus
The mechanism of action of Mefenamic-d3 Acyl-Beta-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces inflammation and pain. The glucuronide conjugate is formed as part of the body’s process to excrete the drug .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mefenamic Acyl-Beta-D-glucuronide: The non-deuterated form of the compound.
Other NSAID Glucuronides: Similar glucuronide conjugates of other NSAIDs like Ibuprofen and Naproxen
Uniqueness
Mefenamic-d3 Acyl-Beta-D-glucuronide is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in metabolic studies .
Eigenschaften
Molekularformel |
C21H23NO8 |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[2-methyl-3-(trideuteriomethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1/i1D3 |
InChI-Schlüssel |
DAHIGOGKMFBIOR-SIBOGOLCSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


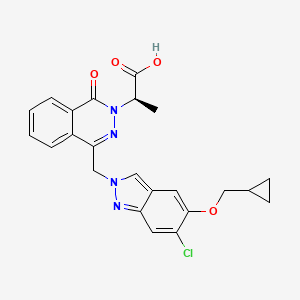
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
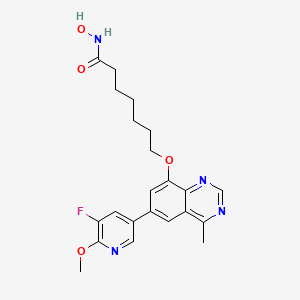


![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)

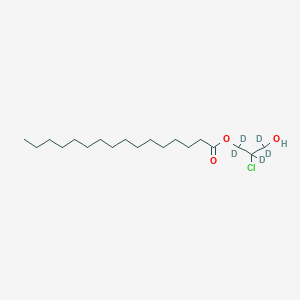

![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
